4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
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Overview
Description
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one is a bicyclic ketone with the molecular formula C10H16O2. It is also known by other names such as 4-Caranone and trans-4-Caranone . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diketone or hydroxyketone precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to achieve efficient production. specific industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol that shares structural similarities with 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both hydroxy and ketone functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
24348-06-9 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
ZPUQSQULULBFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(C(=O)C2)(C)O)C |
Origin of Product |
United States |
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